molecular formula C19H25N3O6S B024443 Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate CAS No. 318515-70-7

Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate

Cat. No. B024443
M. Wt: 423.5 g/mol
InChI Key: QPESVQUXCCFSRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihydropyridine and pyrrole derivatives typically involves multi-step organic reactions that carefully introduce functional groups to construct the complex architecture of the target molecule. For instance, studies on the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamide derivatives reveal methodologies that might be applicable to the synthesis of our target molecule. These derivatives are synthesized via sodium borohydride reduction, indicating the potential for similar reductive strategies in constructing the ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate molecule (Gangapuram & Redda, 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, has been characterized using NMR spectroscopy and GIAO DFT studies. These analyses provide valuable insights into the electronic structure, tautomerism, and stereochemistry of the molecule, which are critical for understanding the molecular behavior of our target compound. The characterization methods applied here can similarly be used to elucidate the structure of ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate (Lyčka et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of the compound can be inferred from studies on similar molecules. For instance, the reactivity of pyrrole derivatives towards nucleophiles and electrophiles, as well as their participation in various organic reactions, such as cyclizations and substitutions, provide a basis for predicting the behavior of our target molecule in synthetic and biological contexts. Studies on the antibacterial and immunobiological activity of related compounds also suggest potential applications of our compound in medicinal chemistry and drug development (Gein et al., 2016).

Scientific Research Applications

Ethyl carbamate (EC) or urethane is a compound of interest due to its occurrence in fermented foods and beverages and its designation as a Group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. Despite the focus on its toxicity and carcinogenicity, scientific research has explored various aspects of ethyl carbamate and its derivatives, particularly concerning their formation, detection, and methods to reduce their levels in food and beverages. This review discusses the research applications of ethyl carbamate derivatives, focusing on their analysis, formation mechanisms, and mitigation strategies, excluding information on drug use, dosage, and side effects.

Formation Mechanisms and Analysis

Ethyl carbamate is produced through several chemical mechanisms involving the reaction of urea with proteins like citrulline during fermentation and from cyanide and hydrocyanic acid via precursors such as cyanate. The understanding of these mechanisms is crucial for devising strategies to mitigate EC levels in consumables. Analytical strategies for EC determination involve gas chromatography coupled to mass spectrometry (GC–MS or GC–MS–MS), high-performance liquid chromatography (HPLC), and spectroscopic methods, providing a foundation for regulatory compliance and public health safeguarding (Weber & Sharypov, 2009).

Mitigation and Prevention Strategies

Research has focused on developing various methods to lower ethyl carbamate levels in food and beverages. These methods include optimizing fermentation processes and employing enzymatic, physical chemical, or chemical methods to abate EC precursors, catering to the nature of raw materials and their production conditions. This area of research is pivotal for the food industry to produce safer products and comply with regulatory standards while maintaining the quality and characteristics of the products (Weber & Sharypov, 2009).

properties

IUPAC Name

ethyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c1-4-16-13(3)12-22(17(16)23)18(24)20-11-10-14-6-8-15(9-7-14)29(26,27)21-19(25)28-5-2/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPESVQUXCCFSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648530
Record name Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate

CAS RN

318515-70-7
Record name Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pirrolin-1-carboxamido)-ethyl]-benzenesulfonyl]-carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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